ETHYL 2-[(4-NITRO-1H-PYRAZOL-5-YL)FORMAMIDO]ACETATE
Overview
Description
Ethyl N-[(4-nitro-1H-pyrazol-5-yl)carbonyl]glycinate is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties . The compound features a pyrazole ring substituted with a nitro group and a glycine ester moiety, making it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of ETHYL 2-[(4-NITRO-1H-PYRAZOL-5-YL)FORMAMIDO]ACETATE typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . One common method includes the reaction of ethyl glycinate with 4-nitro-1H-pyrazole-5-carboxylic acid under suitable conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts .
Chemical Reactions Analysis
Ethyl N-[(4-nitro-1H-pyrazol-5-yl)carbonyl]glycinate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.
Condensation: The ester group can participate in condensation reactions to form more complex heterocyclic systems
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and various electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethyl N-[(4-nitro-1H-pyrazol-5-yl)carbonyl]glycinate has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of ETHYL 2-[(4-NITRO-1H-PYRAZOL-5-YL)FORMAMIDO]ACETATE involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The pyrazole ring can participate in hydrogen bonding and π-π interactions, influencing its biological activity .
Comparison with Similar Compounds
Ethyl N-[(4-nitro-1H-pyrazol-5-yl)carbonyl]glycinate can be compared with other pyrazole derivatives such as:
1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: Known for its high thermal stability and energetic properties.
Hydrazine-coupled pyrazole derivatives: Studied for their antileishmanial and antimalarial activities.
The uniqueness of ETHYL 2-[(4-NITRO-1H-PYRAZOL-5-YL)FORMAMIDO]ACETATE lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-[(4-nitro-1H-pyrazole-5-carbonyl)amino]acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O5/c1-2-17-6(13)4-9-8(14)7-5(12(15)16)3-10-11-7/h3H,2,4H2,1H3,(H,9,14)(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCIXYKHPINYCRR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C1=C(C=NN1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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